molecular formula C18H14N4O2 B14255952 3,6-Bis(4-aminophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione CAS No. 415709-73-8

3,6-Bis(4-aminophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

Cat. No.: B14255952
CAS No.: 415709-73-8
M. Wt: 318.3 g/mol
InChI Key: LHPQYVQMRWRWBD-UHFFFAOYSA-N
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Description

3,6-Bis(4-aminophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is a compound belonging to the class of diketopyrrolopyrroles (DPPs). These compounds are known for their excellent electronic properties, making them valuable in various scientific and industrial applications. The unique structure of this compound allows it to exhibit strong electron-accepting characteristics, which are essential for its use in organic electronics and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(4-aminophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione typically involves the reaction of 3,6-dibromo-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione with 4-aminophenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a solvent like toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(4-aminophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the amino phenyl rings .

Mechanism of Action

The mechanism of action of 3,6-Bis(4-aminophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is primarily based on its electron-accepting properties. The compound interacts with electron-donating materials to form charge-transfer complexes, which are crucial for its function in electronic devices. The molecular targets and pathways involved include the formation of π-π stacking interactions and hydrogen bonding with other molecules, enhancing its stability and performance in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis(4-aminophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is unique due to its amino functional groups, which allow for further chemical modifications and enhance its versatility in various applications. Its strong electron-accepting properties and ability to form stable charge-transfer complexes make it a valuable compound in the field of organic electronics.

Properties

CAS No.

415709-73-8

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

1,4-bis(4-aminophenyl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one

InChI

InChI=1S/C18H14N4O2/c19-11-5-1-9(2-6-11)15-13-14(18(24)21-15)16(22-17(13)23)10-3-7-12(20)8-4-10/h1-8,21,24H,19-20H2

InChI Key

LHPQYVQMRWRWBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)N)N

Origin of Product

United States

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